molecular formula C4H7BrO2 B13731752 1-Bromo-3-hydroxybutan-2-one CAS No. 134409-99-7

1-Bromo-3-hydroxybutan-2-one

Cat. No.: B13731752
CAS No.: 134409-99-7
M. Wt: 167.00 g/mol
InChI Key: KKBWGVRZXRAWDT-UHFFFAOYSA-N
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Description

1-Bromo-3-hydroxybutan-2-one is an organic compound with the molecular formula C₄H₇BrO₂. It is a brominated derivative of hydroxybutanone and is known for its reactivity due to the presence of both a bromine atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-hydroxybutan-2-one can be synthesized through several methods. One common method involves the bromination of 3-hydroxybutan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-hydroxybutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-hydroxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-hydroxybutan-2-one involves its reactivity due to the presence of both a bromine atom and a hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-hydroxybutan-3-one
  • 1-Bromo-4-hydroxybutan-2-one
  • 3-Bromo-2-hydroxybutan-1-one

Uniqueness

1-Bromo-3-hydroxybutan-2-one is unique due to its specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity patterns compared to its isomers. This unique structure allows for selective reactions and makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

134409-99-7

Molecular Formula

C4H7BrO2

Molecular Weight

167.00 g/mol

IUPAC Name

1-bromo-3-hydroxybutan-2-one

InChI

InChI=1S/C4H7BrO2/c1-3(6)4(7)2-5/h3,6H,2H2,1H3

InChI Key

KKBWGVRZXRAWDT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CBr)O

Origin of Product

United States

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